Cbz-3,5-Dichloro-D-Phenylalanine

描述

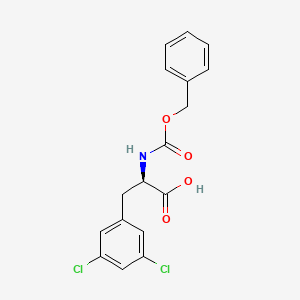

Cbz-3,5-Dichloro-D-Phenylalanine (Abbr: Cbz-D-Phe(3,5-Cl₂)-OH, CAS: Not explicitly provided; CAT No: CP12509) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. The compound features a carbobenzyloxy (Cbz) protecting group attached to the α-amino group of D-phenylalanine, with chlorine substituents at the 3 and 5 positions of the phenyl ring. Its molecular weight is 368.28 g/mol, and it serves as a critical intermediate in constructing peptide chains with enhanced stability and tailored bioactivity . Applications include studies on immune responses, cell-penetrating peptides, and electrochemical biosensing, as highlighted in recent pharmacological research .

属性

分子量 |

368.28 |

|---|---|

产品来源 |

United States |

相似化合物的比较

Fmoc-2,5-Dichloro-D-Phenylalanine (CP12207)

Key Differences :

- Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group replaces Cbz. Fmoc is base-labile (removed via piperidine), whereas Cbz requires hydrogenolysis or strong acids for cleavage .

- Substituent Positions: Chlorine atoms are at the 2 and 5 positions of the phenyl ring, compared to 3 and 5 in Cbz-3,5-Dichloro-D-Phenylalanine.

- Molecular Weight : 456.32 g/mol , significantly higher due to the Fmoc group’s bulkier structure.

- Applications : Used in studies on furin inhibition and intestinal epithelial cell differentiation, reflecting its role in modulating enzymatic and cellular processes .

Cbz-3,5-Difluoro-D-Phenylalanine (CAS 1270290-58-8)

Key Differences :

- Halogen Substitution : Fluorine replaces chlorine at the 3 and 5 positions. Fluorine’s higher electronegativity but smaller atomic radius may enhance metabolic stability and reduce steric hindrance compared to chlorine .

- Molecular Weight : 335.30 g/mol , lighter than the dichloro analog, improving solubility and permeability.

- Physicochemical Properties :

- Drug-Likeness : Complies with Lipinski’s rules (molecular weight <500, HBD ≤5, HBA ≤10), making it a viable candidate for oral bioavailability .

Data Table: Comparative Analysis

Research Findings and Implications

- Steric and Electronic Effects : The 3,5-dichloro configuration in Cbz-D-Phe(3,5-Cl₂)-OH enhances hydrophobic interactions in peptide-receptor binding, while fluorine in the difluoro analog improves metabolic stability due to stronger C-F bonds .

- Protecting Group Impact : Fmoc’s bulkiness may hinder peptide chain flexibility but offers orthogonal protection strategies in solid-phase synthesis .

- Drug Development : Both dichloro and difluoro analogs comply with Lipinski’s rules, but the difluoro variant’s lower molecular weight and higher solubility may favor oral drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。